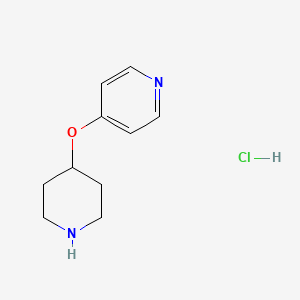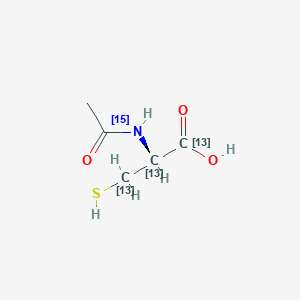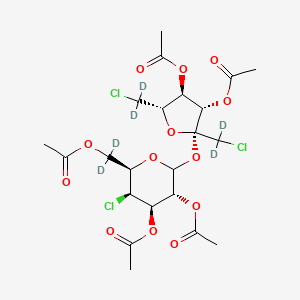
Sucralose-d6 Pentaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sucralose-d6 Pentaacetate is a deuterated derivative of sucralose, an artificial sweetener widely used in the food and beverage industry. The compound is characterized by the replacement of six hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is particularly useful for tracing the metabolic fate of sucralose in biological systems or chemical reactions using various analytical techniques such as nuclear magnetic resonance spectroscopy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sucralose-d6 Pentaacetate involves the acetylation of sucralose-d6. The process typically begins with the preparation of sucralose-d6, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as perchloric acid. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is typically carried out in specialized facilities equipped with the necessary safety and quality control measures.
Chemical Reactions Analysis
Types of Reactions
Sucralose-d6 Pentaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to convert the acetylated compound back to its original form.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction can regenerate the original sucralose-d6.
Scientific Research Applications
Sucralose-d6 Pentaacetate has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the fate of sucralose in chemical reactions.
Biology: Employed in studies to investigate the metabolic pathways and biological effects of sucralose.
Medicine: Utilized in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of sucralose.
Industry: Applied in the food and beverage industry to develop low-calorie sweeteners and assess their safety and efficacy
Mechanism of Action
The mechanism of action of Sucralose-d6 Pentaacetate involves its interaction with various molecular targets and pathways. The compound is known to produce DNA strand breaks, classified as clastogenic, using the MultiFlow® assay. It also significantly increases the expression of genes associated with inflammation, oxidative stress, and cancer, such as the metallothionein 1 G gene. Additionally, it impairs intestinal barrier integrity and inhibits members of the cytochrome P450 family, specifically CYP1A2 and CYP2C19 .
Comparison with Similar Compounds
Similar Compounds
Sucralose: The parent compound of Sucralose-d6 Pentaacetate, widely used as an artificial sweetener.
Sucralose-6-acetate: A structural analog of sucralose with similar properties and applications.
Penta-O-acetyl-α-D-glucopyranose: Another acetylated sugar derivative used in various chemical and biological studies.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful for tracing and studying the metabolic fate of sucralose. This property sets it apart from other similar compounds and enhances its applicability in scientific research.
Properties
Molecular Formula |
C22H29Cl3O13 |
|---|---|
Molecular Weight |
613.8 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-acetyloxy-2-[acetyloxy(dideuterio)methyl]-3-chloro-6-[(2R,3S,4S,5S)-3,4-diacetyloxy-2,5-bis[chloro(dideuterio)methyl]oxolan-2-yl]oxyoxan-4-yl] acetate |
InChI |
InChI=1S/C22H29Cl3O13/c1-9(26)31-7-15-16(25)18(33-11(3)28)19(34-12(4)29)21(36-15)38-22(8-24)20(35-13(5)30)17(32-10(2)27)14(6-23)37-22/h14-21H,6-8H2,1-5H3/t14-,15-,16+,17-,18+,19-,20+,21?,22+/m1/s1/i6D2,7D2,8D2 |
InChI Key |
WBOCSUAOZWICQT-NZPNTUCHSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)C([2H])([2H])Cl)OC(=O)C)OC(=O)C)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CCl)OC(=O)C)OC(=O)C)CCl)OC(=O)C)OC(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


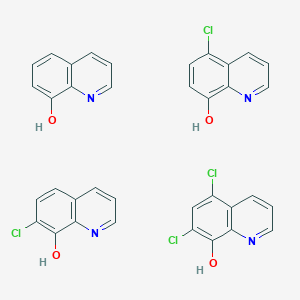
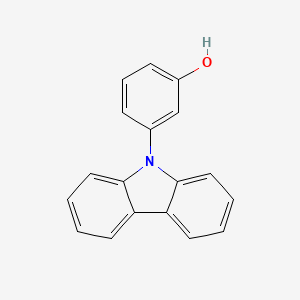
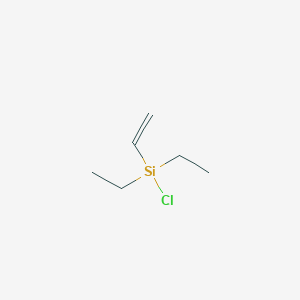

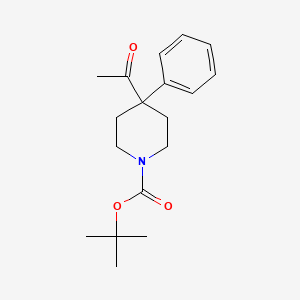
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
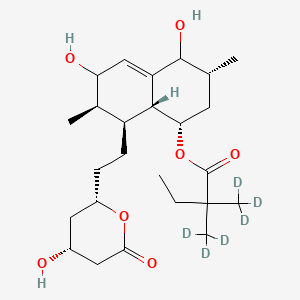



![2,4-Diamino-5-methyl-6-[(3,4,5-trimethoxy-N-methylanilino)methyl]pyrido[2,3-D]pyrimidine](/img/structure/B13842458.png)

